![molecular formula C13H26O3 B3059523 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51326-52-4](/img/structure/B3059523.png)
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound characterized by the presence of a tetrahydro-2H-pyran-2-yl ether group attached to the eighth carbon atom of the octanol chain. This compound belongs to the family of alcohols and is known for its colorless, oily liquid appearance.
Preparation Methods
The synthesis of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1-octanol with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yl group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating the formation of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in modulating membrane fluidity and permeability.
Medicine: Research explores its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation and function. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular transport .
Comparison with Similar Compounds
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- can be compared with other similar compounds such as:
Octanoic acid, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound shares a similar structure but differs in its functional group, being an acid rather than an alcohol.
1-Octanol: A simpler alcohol without the tetrahydro-2H-pyran-2-yl ether group, used widely in various applications.
Tetrahydro-2H-pyran-2-yl chloride: A precursor used in the synthesis of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-.
The uniqueness of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its specific ether linkage, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
8-(oxan-2-yloxy)octan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDGPXJJUSYWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450514 | |
| Record name | 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-52-4 | |
| Record name | 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
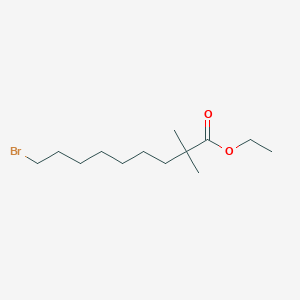

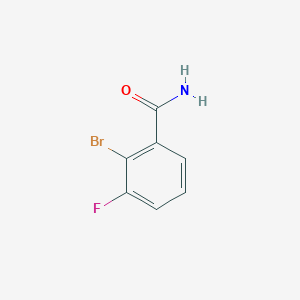
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

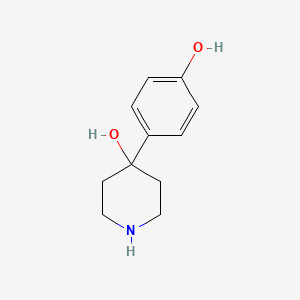
![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)
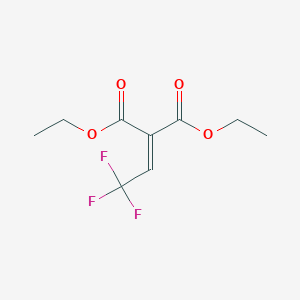
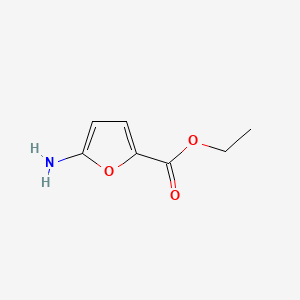


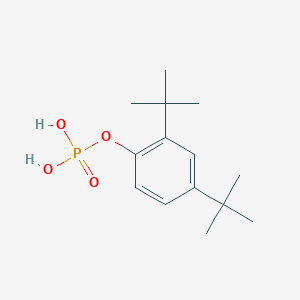
![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)

